N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Palladium-Catalyzed Bond Formation : A study explored palladium-catalyzed carbon−sulfur bond formation, a key process in synthesizing various pharmaceutical compounds, including a former antiasthma drug candidate, illustrating the importance of this compound in pharmaceutical synthesis (Norris & Leeman, 2008).
- Suzuki Cross-Coupling Synthesis : Another research highlighted the synthesis of thiophene-2-carboxamides through Suzuki cross-coupling reactions, emphasizing the compound's role in facilitating complex chemical syntheses (Ahmad et al., 2021).
Biological Activities and Applications
- Antidepressant Properties : A study on the antidepressant potential of similar thiophene-2-carboxamides showed good binding affinity towards MAO-A, indicating potential therapeutic applications in treating depression (Mathew, Suresh, Anbazhagan, & Dev, 2016).
- Anti-Angiogenic and DNA Cleavage Activities : Research into novel piperidine analogues of this compound demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
- Antimicrobial Activity : Studies have shown the potential of thiophene-2-carboxamides in exhibiting antibacterial and antifungal activities, indicating their role in developing new antimicrobial agents (Sowmya et al., 2018).
Molecular Docking and Drug Design
- Molecular Docking in Drug Design : Investigations using molecular docking have proposed the relevance of compounds like N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide in designing new antidepressants, highlighting its significance in computational drug design (Mathew et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of cellular processes .
Mode of Action
It’s worth noting that similar compounds often interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, which can lead to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
The properties of similar compounds suggest that they may be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular level, potentially leading to changes in cell function or viability .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-24(21,22)15-9-8-13(18-19-15)11-4-6-12(7-5-11)17-16(20)14-3-2-10-23-14/h2-10H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKBZZPTEJDWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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